molecular formula C21H12N4O7 B393139 3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE

3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE

Cat. No.: B393139
M. Wt: 432.3g/mol
InChI Key: BEIIURGJHVQQRM-UHFFFAOYSA-N
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Description

3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with nitro and isoindole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Isoindole: Cyclization of the intermediate product to form the isoindole ring, often using a dehydrating agent such as phosphorus oxychloride.

    Amidation: Coupling of the nitro-substituted isoindole with 3-nitrobenzoic acid under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted positions.

    Oxidation: The isoindole ring can be oxidized under strong oxidizing conditions, leading to ring-opening or further functionalization.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder in acidic conditions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Amines: Reduction of nitro groups yields corresponding amines.

    Substituted Derivatives: Nucleophilic substitution can introduce various functional groups at the nitro-substituted positions.

Scientific Research Applications

3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindole ring may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbenzamide: Lacks the nitro group on the phenyl ring, leading to different reactivity and biological activity.

    3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide: Lacks the nitro group on the isoindole ring, affecting its chemical properties and applications.

Uniqueness

3-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(3-NITROPHENYL)BENZAMIDE is unique due to the presence of nitro groups on both the isoindole and phenyl rings, which enhances its reactivity and potential for diverse applications. This dual substitution pattern distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C21H12N4O7

Molecular Weight

432.3g/mol

IUPAC Name

3-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C21H12N4O7/c26-19(22-13-4-2-6-15(10-13)24(29)30)12-3-1-5-14(9-12)23-20(27)17-8-7-16(25(31)32)11-18(17)21(23)28/h1-11H,(H,22,26)

InChI Key

BEIIURGJHVQQRM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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